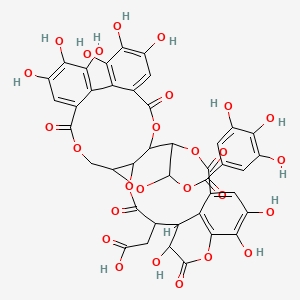2-[13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Description
Chemical Identity
UNII-JW8L3F5IW9 refers to Chebulagic acid, a triterpenoid saponin molecule found in various medicinal plants, most notably Terminalia chebula []. Its chemical formula is C41H30O27 and it has a molecular weight of 954.6607 [].
Scientific Research Applications
Antioxidant Activity
Research suggests Chebulagic acid may possess antioxidant properties, potentially helping to protect cells from damage caused by free radicals [].
Anti-inflammatory Activity
Studies have explored the anti-inflammatory effects of Chebulagic acid, suggesting it might be beneficial in conditions like inflammatory bowel disease [].
Anticancer Properties
Some scientific investigations have looked at the potential anticancer properties of Chebulagic acid. However, more research is needed to understand its mechanisms and efficacy in cancer treatment [].
Chebulagic acid is a complex molecule with a high molecular weight (954.66 g/mol) []. It possesses multiple hydroxyl groups and a carboxylic acid group, contributing to its acidity and potential biological properties []. Chebulagic acid has attracted interest in scientific research due to its reported pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects [, ].
Molecular Structure Analysis
Chebulagic acid features a tetracyclic triterpenoid skeleton with seven or eight defined stereocenters, indicating a complex three-dimensional structure []. The presence of numerous hydroxyl groups throughout the molecule contributes to its polarity and potential for hydrogen bonding with other molecules []. However, the exact spatial arrangement of these groups is not fully elucidated, requiring further investigation [].
Chemical Reactions Analysis
While the specific synthesis pathway for Chebulagic acid in plants remains unclear, research suggests its formation involves complex enzymatic reactions starting from terpene precursors []. Detailed information on the decomposition reactions of Chebulagic acid is limited in scientific literature.
Physical And Chemical Properties Analysis
- High Molecular Weight: As mentioned earlier, the high molecular weight (954.66 g/mol) indicates a large and complex molecule [].
- Polarity: The presence of numerous hydroxyl and carboxylic acid groups suggests Chebulagic acid is likely polar, potentially affecting its solubility in water and organic solvents [].
- Acidity: The carboxylic acid group contributes to the acidic nature of Chebulagic acid [].
- Antioxidant Activity: Chebulagic acid's structure suggests potential free radical scavenging properties, contributing to its antioxidant effects [].
- Anti-inflammatory Activity: Chebulagic acid might modulate inflammatory signaling pathways, potentially explaining its anti-inflammatory properties [].
- Anticancer Activity: Studies suggest Chebulagic acid might induce cell death in cancer cells through various mechanisms, warranting further exploration [].
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
MeSH Pharmacological Classification
Wikipedia
Dihydrocortisone
Dates
[2]. Kim HJ et al. Neuroprotective Effect of Chebulagic Acid via Autophagy Induction in SH-SY5Y Cells.
Biomol Ther (Seoul). 2014 Jul;22(4):275-81.
[3]. Liu Y et al. Chebulagic acid inhibits the LPS-induced expression of TNF-α and IL-1β in endothelial cells by suppressing MAPK activation. Exp Ther Med. 2015 Jul;10(1):263-268.








